molecular formula C18H32N2O8 B586612 2-Methylmalonoyl carnitine CAS No. 149181-64-6

2-Methylmalonoyl carnitine

Cat. No.: B586612
CAS No.: 149181-64-6
M. Wt: 404.46
InChI Key: QKHVLWROSZPHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylmalonoyl carnitine is a derivative of carnitine, a quaternary ammonium compound involved in the transport of fatty acids into the mitochondria for β-oxidation. It is an O-acylcarnitine having methylmalonyl as the acyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylmalonoyl carnitine typically involves the esterification of carnitine with methylmalonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methylmalonoyl carnitine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methylmalonoyl carnitine has a wide range of applications in scientific research:

Mechanism of Action

2-Methylmalonoyl carnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining cellular energy homeostasis. The compound interacts with carnitine palmitoyltransferase, an enzyme that regulates the entry of fatty acids into the mitochondria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylmalonoyl carnitine is unique due to its specific acyl group, which imparts distinct metabolic properties. Unlike other carnitine derivatives, it is specifically involved in the metabolism of branched-chain amino acids and odd-chain fatty acids .

Q & A

Q. What standardized methodologies are recommended for quantifying 2-Methylmalonoyl carnitine in biological samples?

Basic Research Focus
The quantification of this compound (C3-DC-M) in biological matrices (e.g., plasma, urine, dried blood spots) typically employs tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) or ultra-high-performance liquid chromatography (UHPLC). Key methodologies include:

  • Stable Isotope Dilution (SID) : Uses deuterated internal standards (e.g., d3-carnitine) to correct for matrix effects and ionization variability .
  • Targeted LC-MS/MS : Enables precise quantification with detection limits as low as 50 nM, validated for linearity (0–400 μmol/L) and reproducibility (RSD <5%) .
  • Derivatization with 4′-bromophenacyl trifluoromethanesulfonate : Enhances sensitivity for low-abundance acylcarnitines in HPLC-based workflows .

Table 1: Key Analytical Parameters

ParameterLC-MS/MS HPLC
Linear Range0–400 μmol/L0–400 μmol/L
LOD50 nM100 nM
Intra-assay RSD<3%<3.36%
Recovery Rate95–102%96.3–98.2%

Q. What metabolic pathways and disorders are associated with this compound accumulation?

Basic Research Focus
this compound is a biomarker of mitochondrial dysfunction in:

  • Methylmalonic Acidemia (MMA) : Blockage in methylmalonyl-CoA mutase activity leads to elevated methylmalonyl-CoA, which conjugates with carnitine via CrAT (carnitine acetyltransferase) .
  • Propionic Acidemia : Secondary inhibition of methylmalonyl-CoA metabolism due to propionyl-CoA accumulation .
  • Fatty Acid Oxidation Disorders : Incomplete β-oxidation results in acyl-CoA intermediates that are detoxified via carnitine conjugation .

Mechanistic Insight : Carnitine shuttles toxic acyl groups out of mitochondria, preventing CoA pool depletion. Urinary excretion of this compound correlates with disease severity in MMA .

Q. How does this compound serve as a diagnostic biomarker in clinical metabolomics?

Basic Research Focus
In newborn screening and organic aciduria diagnostics:

  • Tandem MS Profiling : Elevated C3-DC-M levels (>0.5 μmol/L in dried blood spots) trigger confirmatory testing for MMA .
  • False-Positive Resolution : UHPLC-MS/MS distinguishes this compound from isobaric isomers (e.g., malonylcarnitine) via retention time and fragmentation patterns .
  • Longitudinal Monitoring : Serial measurements track therapeutic efficacy of carnitine supplementation or dietary interventions .

Q. What advanced techniques resolve isomeric and isobaric interferences in this compound analysis?

Advanced Research Focus
Challenges in specificity arise due to structural analogs. Solutions include:

  • High-Resolution MS (HRMS) : Differentiates C3-DC-M from malonylcarnitine (Δm/z = 0.032) using exact mass .
  • Ion Mobility Spectrometry (IMS) : Separates isomers based on collision cross-section differences .
  • Chemical Derivatization : Modifies functional groups (e.g., esterification) to alter chromatographic behavior .

Case Study : In a cohort of 12 MMA patients, HRMS reduced false positives by 92% compared to traditional MS/MS .

Q. How can kinetic modeling improve interpretation of this compound dynamics in metabolic studies?

Advanced Research Focus
Time-course metabolomics data require kinetic frameworks to elucidate:

  • Compartmental Modeling : Estimates mitochondrial vs. cytosolic pools of C3-DC-M during fasting or stress .
  • Michaelis-Menten Parameters : CrAT enzyme kinetics (Km for methylmalonyl-CoA ≈ 15 μM) predict substrate saturation thresholds .
  • Cluster Analysis : Groups metabolites with correlated kinetics (e.g., C3-DC-M and propionylcarnitine in MMA) to identify pathway-level dysregulation .

Table 2: Kinetic Parameters from Human Studies

ParameterValueSource
CrAT Activity (Liver)12 nmol/min/mg
Plasma Half-Life (C3-DC-M)4.2 hrs

Q. How should researchers address contradictions in carnitine supplementation studies affecting this compound levels?

Advanced Research Focus
Discrepancies arise from:

  • Tissue-Specific Effects : Rodent studies show carnitine replenishment reverses muscle acylcarnitine accumulation but not hepatic levels .
  • Dosage Variability : Human trials use 50–200 mg/kg/day, complicating cross-study comparisons .
    Methodological Solutions :
  • Isotopic Tracers (¹³C-carnitine) : Track compartment-specific flux to distinguish synthesis vs. uptake .
  • Multi-Omics Integration : Combine acylcarnitine profiles with transcriptomics (e.g., PPARα targets) to contextualize metabolic outcomes .

Q. What experimental designs are optimal for studying this compound in genetic vs. acquired carnitine deficiencies?

Advanced Research Focus

  • Genetic Models : Knockout mice for SLC22A5 (carnitine transporter) vs. diet-induced deficiency models .
  • Human Cohorts : Stratify patients by MMUT mutation type (e.g., c.1280G>A) to genotype-phenotype correlations .
  • Peroxisome-Mitochondria Crosstalk : Use CRISPR-Cas9-edited hepatocytes to dissect C3-DC-M export mechanisms .

Recommendation : Include butyrobetaine and free carnitine measurements to differentiate biosynthesis defects from transporter deficiencies .

Properties

CAS No.

149181-64-6

Molecular Formula

C18H32N2O8

Molecular Weight

404.46

IUPAC Name

3-[3-[1-carboxylato-3-(trimethylazaniumyl)propan-2-yl]oxy-2-methyl-3-oxopropanoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C18H32N2O8/c1-12(17(25)27-13(8-15(21)22)10-19(2,3)4)18(26)28-14(9-16(23)24)11-20(5,6)7/h12-14H,8-11H2,1-7H3

InChI Key

QKHVLWROSZPHTE-UHFFFAOYSA-N

SMILES

CC(C(=O)OC(CC(=O)[O-])C[N+](C)(C)C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Synonyms

2-Methylmalonoyl carnitine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.